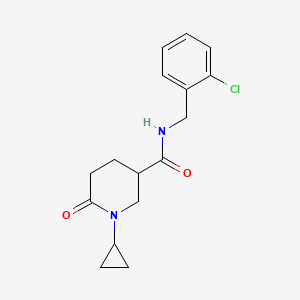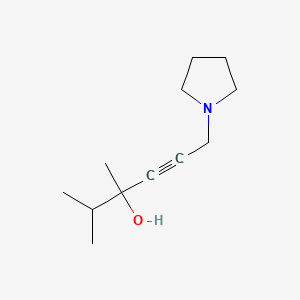![molecular formula C22H16ClFN2O3 B5112557 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of benzoxazole compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, apoptosis, and neuroprotection. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has also been shown to activate the intrinsic apoptotic pathway by inducing the release of cytochrome c from the mitochondria. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory activity, induction of apoptosis in cancer cells, and neuroprotective effects. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has several advantages for lab experiments, including its high purity and high yield synthesis method, as well as its potential therapeutic applications in a wide range of diseases. However, there are also some limitations to using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in a wider range of diseases. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide may also have potential applications in drug delivery systems, as well as in the development of new imaging agents for diagnostic purposes. Further research is needed to fully understand the potential of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide for therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is a multi-step process that involves the condensation of 2-chloro-4-fluoroaniline with salicylic acid to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form the final product, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide. The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been optimized to yield high purity and high yield, making it a suitable compound for further research.
Scientific Research Applications
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O3/c1-2-28-16-7-3-13(4-8-16)21(27)25-15-6-10-20-19(12-15)26-22(29-20)17-9-5-14(24)11-18(17)23/h3-12H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLMYLKFYDFIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)




![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)


![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5112545.png)